molecular formula C11H12O2 B1588977 2-Allyl-3-methoxybenzaldehyde CAS No. 94956-98-6

2-Allyl-3-methoxybenzaldehyde

Cat. No.: B1588977
CAS No.: 94956-98-6
M. Wt: 176.21 g/mol
InChI Key: OQOUDZFBMYRNCD-UHFFFAOYSA-N
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Description

2-Allyl-3-methoxybenzaldehyde is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a benzaldehyde derivative, characterized by the presence of an allyl group and a methoxy group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-3-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-methoxybenzaldehyde.

    Allylation: The allylation of 3-methoxybenzaldehyde is carried out using an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone). The reaction is typically conducted under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions.

    Catalytic Processes: The use of catalysts can enhance the reaction efficiency and selectivity, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 2-Allyl-3-methoxybenzoic acid.

    Reduction: 2-Allyl-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Allyl-3-methoxybenzaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Allyl-3-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. For example:

    Aldehyde Group: The aldehyde group can form Schiff bases with amines, leading to the formation of imines.

    Methoxy Group: The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzaldehyde: Lacks the allyl group, making it less reactive in certain types of reactions.

    2-Allylbenzaldehyde: Lacks the methoxy group, affecting its chemical properties and reactivity.

    Vanillin: Contains both methoxy and hydroxyl groups, making it structurally similar but with different functional properties.

Uniqueness

2-Allyl-3-methoxybenzaldehyde is unique due to the presence of both the allyl and methoxy groups, which confer distinct chemical properties and reactivity patterns. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

3-methoxy-2-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOUDZFBMYRNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457194
Record name 2-allyl-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94956-98-6
Record name 2-allyl-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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